molecular formula C11H18INO2 B8762351 (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide CAS No. 57267-21-7

(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide

Cat. No.: B8762351
CAS No.: 57267-21-7
M. Wt: 323.17 g/mol
InChI Key: YDRWXKNFHCZTJF-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is a chemical compound with the molecular formula C11H17NO2·HI. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions and a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenethylamines.

Scientific Research Applications

(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation is believed to underlie its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

57267-21-7

Molecular Formula

C11H18INO2

Molecular Weight

323.17 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl-methylazanium;iodide

InChI

InChI=1S/C11H17NO2.HI/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H

InChI Key

YDRWXKNFHCZTJF-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CCC1=CC(=C(C=C1)OC)OC.[I-]

Origin of Product

United States

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